molecular formula C21H23N3O4S B269119 N-[(4-methoxyphenyl)acetyl]-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea

N-[(4-methoxyphenyl)acetyl]-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea

Cat. No. B269119
M. Wt: 413.5 g/mol
InChI Key: ICOXZFFGPHDAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-methoxyphenyl)acetyl]-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea, also known as MPTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPTU is a thiourea derivative that has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)acetyl]-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in disease progression. N-[(4-methoxyphenyl)acetyl]-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in cancer cell growth and survival. N-[(4-methoxyphenyl)acetyl]-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in insulin signaling and glucose uptake. In addition, N-[(4-methoxyphenyl)acetyl]-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
N-[(4-methoxyphenyl)acetyl]-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, improvement of insulin sensitivity and glucose uptake, and neuroprotective effects. N-[(4-methoxyphenyl)acetyl]-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has also been shown to reduce inflammation and oxidative stress in animal models of disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(4-methoxyphenyl)acetyl]-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea in lab experiments is its broad range of potential therapeutic applications. N-[(4-methoxyphenyl)acetyl]-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to have promising results in various disease models, making it a versatile compound for research. However, one limitation of using N-[(4-methoxyphenyl)acetyl]-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and safety of N-[(4-methoxyphenyl)acetyl]-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea for therapeutic use.

Future Directions

For N-[(4-methoxyphenyl)acetyl]-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea research include further studies on its mechanism of action and potential therapeutic applications. N-[(4-methoxyphenyl)acetyl]-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has shown promising results in various disease models, but further studies are needed to determine its efficacy and safety in clinical trials. In addition, future research could explore the use of N-[(4-methoxyphenyl)acetyl]-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea in combination with other drugs or therapies for enhanced therapeutic effects.

Synthesis Methods

N-[(4-methoxyphenyl)acetyl]-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea can be synthesized using various methods, including the reaction of 4-morpholinyl isocyanate with 4-(4-methoxyphenyl)acetylphenyl isothiocyanate. Another method involves the reaction of 4-(4-methoxyphenyl)acetylphenyl isocyanate with 4-morpholinyl thiocarbamoyl chloride. The synthesis of N-[(4-methoxyphenyl)acetyl]-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea requires careful optimization of reaction conditions, including temperature, solvent, and reaction time, to obtain high yields of the compound.

Scientific Research Applications

N-[(4-methoxyphenyl)acetyl]-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. In cancer research, N-[(4-methoxyphenyl)acetyl]-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, N-[(4-methoxyphenyl)acetyl]-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to improve insulin sensitivity and glucose uptake in animal models. In neurological research, N-[(4-methoxyphenyl)acetyl]-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

properties

Product Name

N-[(4-methoxyphenyl)acetyl]-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[[4-(morpholine-4-carbonyl)phenyl]carbamothioyl]acetamide

InChI

InChI=1S/C21H23N3O4S/c1-27-18-8-2-15(3-9-18)14-19(25)23-21(29)22-17-6-4-16(5-7-17)20(26)24-10-12-28-13-11-24/h2-9H,10-14H2,1H3,(H2,22,23,25,29)

InChI Key

ICOXZFFGPHDAOF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Origin of Product

United States

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